molecular formula C12H12ClFO4 B054304 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid CAS No. 111477-47-5

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid

Cat. No. B054304
M. Wt: 274.67 g/mol
InChI Key: BRXHBAFNICPNFH-SREIQFSDSA-N
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Description

“7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid” is a derivative of coumarins, which are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been considered for many organic and pharmaceutical chemists . These methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures . An efficient method was reported for the synthesis of coumarin derivatives via the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate .


Molecular Structure Analysis

Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites .


Chemical Reactions Analysis

Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .

Future Directions

In recent years, there has been considerable amount of researches with coumarins being tested for various biological properties . This suggests that the study and application of coumarin derivatives, including “7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid”, may continue to be a significant area of research in the future.

properties

IUPAC Name

2-[(2R,4R)-7-chloro-6-fluoro-4-hydroxy-2-methyl-2,3-dihydrochromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO4/c1-6-4-12(17,5-11(15)16)7-2-9(14)8(13)3-10(7)18-6/h2-3,6,17H,4-5H2,1H3,(H,15,16)/t6-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXHBAFNICPNFH-SREIQFSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@](C2=CC(=C(C=C2O1)Cl)F)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid

CAS RN

111477-47-5
Record name 7-Chloro-6-fluoro-4-hydroxy-2-methylchroman-4-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111477475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP-74725
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BB546DQ6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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